NITD-349

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

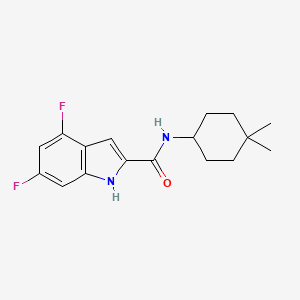

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYSFRIVIHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NITD-349: A Technical Guide to a Novel MmpL3 Inhibitor for Tuberculosis Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The mycobacterial cell wall, a complex and essential structure, is a proven target for effective antibiotics. Within the cell wall biosynthesis pathway, the Mycobacterial Membrane Protein Large 3 (MmpL3) has emerged as a highly vulnerable and promising drug target. NITD-349, a potent indolcarboxamide compound, directly inhibits MmpL3, demonstrating significant bactericidal activity against both drug-sensitive and resistant Mtb strains. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation, serving as a comprehensive resource for the scientific community.

The MmpL3 Transporter: A Critical Target in M. tuberculosis

MmpL3 is an essential member of the Resistance, Nodulation, and Division (RND) superfamily of transporters.[1] Its primary function is crucial for the integrity of the unique mycobacterial cell wall.

-

Function: MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[2][3][4][5] This process is a critical step for the biosynthesis of trehalose dimycolate (TDM, or "cord factor") and the mycolylation of the arabinogalactan-peptidoglycan complex, which together form the protective outer mycomembrane.[5][6]

-

Essentiality: The function of MmpL3 is indispensable for Mtb viability.[1][4] Genetic or chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, the cessation of mycomembrane formation, and ultimately, bacterial death.[2][7]

-

Energy Dependence: The transport of TMM is an energy-dependent process driven by the proton motive force (PMF).[8][9]

This compound: Mechanism of Action

This compound is a preclinical candidate from the indolcarboxamide class of antibiotics that exerts its bactericidal effect through direct and potent inhibition of MmpL3.[7]

-

Direct Binding: Crystal structures have revealed that this compound binds deep within the central transmembrane (TM) channel of the MmpL3 protein.[8][10] This binding is direct and displaces other known MmpL3 inhibitors, confirming a shared or overlapping binding region.[2][3]

-

Molecular Interactions: The binding is stabilized by specific molecular interactions. The amide nitrogen and indole nitrogen atoms of this compound form critical hydrogen bonds that "clamp" a key aspartate residue, Asp645, within the TM domain of MmpL3.[8][10]

-

Inhibition of Proton Relay: This interaction with Asp645 is crucial as it obstructs the proton relay pathway.[8][10] By blocking the translocation of protons, this compound effectively shuts down the PMF-dependent transport of TMM, leading to the arrest of cell wall synthesis.[8][10] The binding of the inhibitor also induces conformational changes in the MmpL3 protein.[8][10]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value | Mtb Strain(s) | Reference(s) |

| MIC₅₀ | 23 nM | H37Rv | [11] |

| MIC Range (MDR strains) | 0.04 - 0.08 µM | Various MDR clinical isolates | [11] |

| MBC (Low Inoculum) | 125 nM | H37Rv | [12][13] |

| Binding Affinity (Kd) | 0.05 µM | Purified MmpL3 | [14] |

Table 2: In Vivo Efficacy of this compound in Murine TB Models

| Murine Model | Dose (mg/kg, oral) | Treatment Duration | Log₁₀ CFU Reduction (Lungs) | Reference(s) |

| Acute Infection | 12.5 | 4 weeks | 0.9 | [11][15] |

| 50 | 4 weeks | 3.4 | [11][15] | |

| Established (Chronic) Infection | 100 | 2 weeks | 1.10 (Comparable to Rifampicin) | [11][15] |

| 100 | 4 weeks | 2.38 | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key assays used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

-

Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

-

Inoculum Preparation: A mid-log phase culture is diluted to a standardized optical density (e.g., OD₆₀₀ of 0.02) for inoculation.

-

Drug Dilution: this compound is serially diluted in a 96-well microplate to achieve a range of final concentrations. A DMSO control is included.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plate is incubated at 37°C for 5-7 days.

-

Readout: Growth inhibition is commonly assessed using the Resazurin Microtiter Assay (REMA). Resazurin (a blue dye) is added to each well and incubated. Metabolically active (growing) bacteria reduce resazurin to the pink, fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.

Kill Kinetics and Minimum Bactericidal Concentration (MBC) Assay

This protocol measures the bactericidal (killing) activity of a compound over time.

-

Culture Setup: A low-density inoculum (~10⁵ CFU/mL) of Mtb is prepared in 7H9 broth.

-

Drug Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 5x, 10x). Cultures are incubated at 37°C.

-

Viability Assessment: At specified time points (e.g., Day 0, 3, 7, 14, 21), aliquots are taken from each culture.

-

CFU Plating: The aliquots are serially diluted and plated onto solid Middlebrook 7H10 agar plates supplemented with OADC.

-

Enumeration: Plates are incubated for 3-4 weeks at 37°C, after which colony-forming units (CFUs) are counted.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. The MBC is often defined as the lowest concentration that results in a ≥3-log₁₀ reduction in CFU/mL compared to the starting inoculum.[13]

MmpL3 Binding Assay (Microscale Thermophoresis - MST)

MST is a biophysical technique used to quantify molecular interactions in solution.

-

Protein Preparation: MmpL3 protein is expressed and purified from a suitable host system (e.g., M. smegmatis).

-

Fluorescent Labeling: The purified MmpL3 is fluorescently labeled according to the manufacturer's protocols.

-

Ligand Dilution: A 16-point serial dilution of the ligand (this compound) is prepared.

-

Binding Reaction: A constant concentration of labeled MmpL3 is mixed with each dilution of this compound and incubated to reach binding equilibrium.

-

Measurement: The samples are loaded into capillaries and placed in an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled MmpL3 is monitored.

-

Data Analysis: The change in thermophoretic movement upon ligand binding is measured. The data are plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) is calculated. A Kd of 0.05 µM was determined for this compound binding to MmpL3.[14]

In Vivo Efficacy (Murine Models)

Animal models are essential for evaluating the preclinical efficacy of drug candidates.

-

Infection: C57BL/6 mice are infected via a low-dose aerosol route with ~100-200 CFUs of M. tuberculosis H37Rv.

-

Treatment Initiation:

-

Acute Model: Treatment begins 1 week post-infection.

-

Chronic Model: Treatment begins 4-6 weeks post-infection to allow the disease to establish.

-

-

Dosing: this compound is administered orally (e.g., by gavage) once daily for the duration of the study (e.g., 2-4 weeks). Control groups receive vehicle, isoniazid, or rifampicin.

-

Endpoint Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.

-

Bacterial Load Quantification: Dilutions are plated on 7H10 agar to enumerate CFUs. Efficacy is determined by comparing the log₁₀ CFU counts in treated groups to the untreated control group.

Synergistic Interactions and Resistance Profile

-

Synergy with Isoniazid (INH): this compound exhibits synergistic activity when combined with INH, a frontline drug that also targets mycolic acid synthesis.[12] This combination increases the rate of bacterial killing by approximately 1-log over 7 days compared to this compound alone.[12] Crucially, the combination prevents the emergence of resistant mutants, even at high bacterial inocula.[12][13]

-

Inoculum Effect: The bactericidal activity of this compound alone has been shown to be inoculum-dependent, with reduced efficacy against high-density cultures, likely due to the presence of pre-existing resistant mutants.[12][16] Combination therapy with INH effectively mitigates this effect.[12][13]

-

Resistance Mechanism: Resistance to indolcarboxamides arises from single nucleotide polymorphisms in the mmpL3 gene, further validating it as the primary target.[3]

Conclusion

This compound represents a highly promising preclinical candidate for the treatment of tuberculosis. Its potency against drug-sensitive and MDR Mtb, coupled with its novel mechanism of action targeting the essential MmpL3 transporter, positions it as a valuable asset in the fight against resistant infections.[7] Favorable oral pharmacokinetic properties and excellent efficacy in both acute and chronic murine infection models underscore its potential for further development.[7][11] The synergistic interaction with existing frontline drugs like isoniazid offers a potential pathway to enhance treatment efficacy and shorten therapy duration, addressing key goals in modern TB drug development. The comprehensive data presented in this guide validate MmpL3 as a key therapeutic target and establish this compound as a leading compound in its class.

References

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Basis for the Inhibition of Mycobacterial MmpL3 by this compound and SPIRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of NITD-349: A Novel Antitubercular Agent Targeting MmpL3

An In-depth Technical Guide on the Discovery and Development of a Promising Preclinical Candidate for Tuberculosis

Introduction

In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel therapeutics with new mechanisms of action. This technical guide details the discovery and preclinical development of NITD-349, a potent indolcarboxamide derivative that targets the essential mycobacterial membrane protein Large 3 (MmpL3). This compound has demonstrated significant bactericidal activity against both drug-sensitive and drug-resistant strains of Mtb, favorable pharmacokinetic properties, and efficacy in murine models of TB infection, positioning it as a promising preclinical candidate.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's discovery, mechanism of action, key experimental data, and detailed methodologies.

Discovery and Lead Optimization

The discovery of this compound originated from a phenotypic high-throughput screening of a chemical library against Mtb. This effort identified the indolcarboxamide scaffold as a promising starting point for a new class of antitubercular agents. The initial hits from this class, while demonstrating activity, required significant medicinal chemistry efforts to optimize their potency, metabolic stability, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were instrumental in refining the scaffold, leading to the development of advanced analogs, including this compound.[3]

Mechanism of Action: Inhibition of MmpL3

Genetic and lipid profiling studies have identified MmpL3 as the molecular target of the indolcarboxamide class, including this compound.[2][3] MmpL3 is an essential transporter protein in Mtb responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, from the cytoplasm to the periplasmic space. Mycolic acids are crucial components of the unique and protective outer membrane of mycobacteria.[4]

By inhibiting MmpL3, this compound disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent halt in the synthesis of mature mycolic acids. This disruption of the cell wall biosynthesis pathway ultimately results in bacterial cell death.[4] Structural studies have revealed that this compound binds deep within the central channel of the transmembrane domain of MmpL3.[5][6] This binding is thought to interfere with the proton relay pathway that drives the transport activity of MmpL3.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Value | Reference Strain/Condition |

| MIC50 | 23 nM | M. tuberculosis H37Rv |

| MIC Range | 0.04 - 0.08 µM | Multidrug-Resistant (MDR) Mtb clinical isolates |

| Bactericidal Activity | 3- to 4-log CFU reduction in 3 days | Replicating M. tuberculosis |

| Intracellular Activity | Active | Intramacrophage M. tuberculosis |

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

| Mouse Model | Dose (mg/kg, oral) | Treatment Duration | CFU Reduction in Lungs (log10) |

| Acute Infection | 12.5 | 4 weeks | 0.9 |

| 50 | 4 weeks | 3.4 | |

| Established (Chronic) Infection | 100 | 4 weeks | 2.38 |

Table 3: Pharmacokinetic Profile of this compound

| Species | Key Properties |

| Rodents (Mouse, Rat) | Favorable oral pharmacokinetic (PK) properties. |

| Dog | Favorable oral pharmacokinetic (PK) properties. |

| In Vitro (Microsomes) | High permeability, moderate metabolic clearance in mouse and human hepatic microsomes. |

Table 4: Preclinical Safety Profile of this compound

| Assay | Result |

| Cytochrome P-450 Enzymes | No inhibition of major isoforms.[2] |

| hERG Channel Activity | No inhibition.[2] |

| Exploratory Rat Toxicology | Promising safety margin after 2 weeks of dosing.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis H37Rv and MDR clinical isolates was determined using a broth microdilution or pellet formation method.[1]

-

Bacterial Strains and Culture: M. tuberculosis H37Rv and a panel of MDR clinical isolates were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.

-

Assay Procedure:

-

Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate.

-

A standardized inoculum of M. tuberculosis was added to each well.

-

Plates were incubated at 37°C for 5 to 10 days.

-

-

Endpoint Determination: The MIC was defined as the lowest concentration of the compound that inhibited 50% (MIC50) of the growth of H37Rv or 99% of the growth of MDR isolates, as determined by visual inspection or a resazurin-based colorimetric assay.[1]

Intracellular Activity Assay

The activity of this compound against intracellular M. tuberculosis was assessed using a macrophage infection model.[1][7]

-

Cell Line: The human monocytic cell line THP-1 was used.[7]

-

Assay Procedure:

-

THP-1 cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7]

-

The differentiated macrophages were infected with M. tuberculosis at a defined multiplicity of infection (MOI).

-

Extracellular bacteria were removed by washing, and the infected cells were treated with various concentrations of this compound.

-

After a defined incubation period (e.g., 3-5 days), the macrophages were lysed to release the intracellular bacteria.

-

The number of viable bacteria was determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting the colony-forming units (CFU).

-

Murine Models of Tuberculosis Efficacy

The in vivo efficacy of this compound was evaluated in both acute and chronic mouse models of tuberculosis.[1][8]

-

Animal Strain: BALB/c or C57BL/6 mice are commonly used strains.[9]

-

Infection: Mice were infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv (e.g., ~100-1000 CFU).[1][8]

-

Acute Infection Model:

-

Treatment with this compound (administered orally by gavage) was initiated one day or one week post-infection.[1]

-

Dosing was typically once daily for 4 weeks.[1]

-

At the end of the treatment period, mice were euthanized, and the lungs and spleens were harvested.

-

Bacterial load was quantified by homogenizing the organs and plating serial dilutions to determine CFU counts.

-

-

Chronic (Established) Infection Model:

-

Treatment was initiated several weeks post-infection (e.g., 4-6 weeks) when a stable, chronic infection is established.

-

Dosing protocols were similar to the acute model, with treatment durations of 2 to 4 weeks.[1]

-

Endpoint analysis of bacterial load in the lungs and spleen was performed as described for the acute model.

-

Pharmacokinetic Studies

The pharmacokinetic properties of this compound were assessed in rodents and dogs following oral administration.[2]

-

Animal Strains: Mice (e.g., CD-1 or BALB/c), rats (e.g., Sprague-Dawley), and beagle dogs were used.

-

Dosing: A single oral dose of this compound was administered.

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: The concentration of this compound in plasma was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Parameter Calculation: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (%F) were calculated using non-compartmental analysis.

Safety Pharmacology Assays

A panel of in vitro assays was used to evaluate the preclinical safety profile of this compound.[2]

-

Cytochrome P450 (CYP) Inhibition Assay: The potential of this compound to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) was assessed using human liver microsomes and specific probe substrates. Inhibition was measured by quantifying the formation of the probe substrate's metabolite in the presence and absence of this compound.

-

hERG Channel Inhibition Assay: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was evaluated using an automated patch-clamp electrophysiology assay in a cell line stably expressing the hERG channel. This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

Conclusion

This compound represents a significant advancement in the search for novel anti-tuberculosis therapies. Its potent bactericidal activity against drug-sensitive and resistant Mtb, coupled with a novel mechanism of action targeting the essential MmpL3 transporter, underscores its potential as a valuable addition to future TB treatment regimens. The favorable pharmacokinetic and preclinical safety profiles further support its continued development. The comprehensive data and detailed methodologies presented in this guide provide a solid foundation for further research and development efforts aimed at bringing this promising candidate from the laboratory to the clinic to address the global health challenge of tuberculosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis for the Inhibition of Mycobacterial MmpL3 by this compound and SPIRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine model of acute TB infection [bio-protocol.org]

- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early-Stage Research of Indolcarboxamide Antitubercular Agents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core findings in early-stage research on indolcarboxamide derivatives as potent antitubercular agents. It collates quantitative data, details key experimental methodologies, and visualizes critical pathways and processes involved in their discovery and evaluation.

Introduction: The Promise of Indolcarboxamides

Tuberculosis (TB) remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). This has intensified the search for novel therapeutics with new mechanisms of action.[1] Indolcarboxamides have emerged as a highly promising class of antitubercular agents, identified through phenotypic screening against mycobacteria.[2] These compounds have demonstrated potent activity against drug-sensitive, MDR, and XDR Mtb strains, often exhibiting low cytotoxicity and favorable pharmacokinetic profiles.[1][3][4]

A primary mechanism of action for many potent indolcarboxamides is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[4][5][6] MmpL3 is an essential transporter responsible for translocating mycolic acid precursors to the mycobacterial cell envelope, making it a prime target for drug development.[5][6] By disrupting this crucial pathway, indolcarboxamides effectively inhibit the formation of the unique and protective mycobacterial cell wall.[4][5]

Quantitative Data Summary: Biological Activity

Structure-activity relationship (SAR) studies have been pivotal in optimizing the indolcarboxamide scaffold for enhanced potency and improved drug-like properties.[2][7] Modifications across the indole ring, the amide linker, and the terminal hydrophobic group have led to the identification of lead candidates with exceptional activity.

Table 1: In Vitro Antitubercular Activity of Key Indole-2-carboxamide Analogues

| Compound ID | Modifications | MIC vs. Mtb H37Rv (µM) | Cytotoxicity IC50 (Vero cells, µM) | Selectivity Index (SI) | Reference |

| Lead Compound 1 | N-cyclohexyl-4,6-dimethyl | Low micromolar potency | - | - | [8] |

| Compound 10 | N-cyclooctyl | 0.39 µg/mL | - | - | [5] |

| Compound 12 | (Details proprietary) | Low nanomolar range | Devoid of apparent toxicity | - | [1] |

| Compound 13 | (Details proprietary) | Low nanomolar range | Devoid of apparent toxicity | - | [1] |

| Compound 14 | (Details proprietary) | Low nanomolar range | Devoid of apparent toxicity | - | [1] |

| Compound 26 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl) | 0.012 | >200 (for a similar compound) | ≥16000 | [3][9] |

| Compound 8g | N-(rimantadine) derivative | 0.32 | 40.9 | 128 | [10] |

Note: MIC values reported in µg/mL have been maintained as per the source. Direct conversion to µM requires molecular weight, which is not always provided.

Key SAR Insights:

-

Hydrophobic Tail: Attaching bulky aliphatic or alkyl groups to the terminal cyclohexyl or adamantyl ring significantly improves antitubercular activity.[2][7][5] For instance, a cyclooctyl group (Compound 10) maintains high potency.[5]

-

Indole Ring Substitution: Introducing chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring enhances metabolic stability.[2][7] The 4,6-difluoro substitution in Compound 26 is a key feature of its high potency.[3]

-

Lipophilicity-Potency Correlation: A positive correlation has been observed between lipophilicity and Mtb potency, although this can sometimes negatively impact solubility.[2][7]

Signaling Pathways and Mechanisms

The primary target for many advanced indole-2-carboxamides is the MmpL3 transporter. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, a process essential for the integrity of the mycobacterial cell wall.

Caption: Mechanism of MmpL3 inhibition by indolcarboxamide agents.

Some research also points to indol-4-carboxamides acting as prodrugs that are metabolized into tryptophan antimetabolites, thereby disrupting tryptophan biosynthesis.[11][12] This represents an alternative mechanism of action within the broader indolcarboxamide class.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key assays used in the evaluation of indolcarboxamide antitubercular agents.

General Synthesis of Indole-2-carboxamides

The synthesis of indole-2-carboxamide compounds generally follows a standard multi-step procedure.[5]

Caption: General synthetic workflow for Indole-2-carboxamides.

Protocol:

-

Fischer Indole Synthesis: An appropriate arylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) to form the core ethyl indole-2-carboxylate structure.[5]

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide (NaOH).[5]

-

Amide Coupling: The indole-2-carboxylic acid is then coupled with a diverse range of commercially available amines using standard peptide coupling reagents (e.g., HATU, EDCI) to yield the final indole-2-carboxamide analogues.[5]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This is a common high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

Protocol:

-

Preparation: A suspension of M. tuberculosis H37Rv (or other relevant strains) is prepared in appropriate broth medium (e.g., Middlebrook 7H9 with supplements).

-

Inoculation: 96-well microplates are prepared with serial dilutions of the test compounds. Each well is then inoculated with the bacterial suspension (e.g., 5 x 10⁴ CFUs).[13] Rifampicin or isoniazid are typically used as positive controls, and DMSO as a negative control.[13]

-

Incubation: The plates are sealed and incubated at 37°C for a period of 6-7 days.[13]

-

Reading: After incubation, a viability indicator, such as Alamar Blue solution, is added to each well.[13] Following further incubation, a color change from blue (no growth) to pink/red (growth) is observed.

-

Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial replication.[13]

In Vitro Cytotoxicity Assay (e.g., against Vero or THP-1 cells)

This assay is critical to determine the selectivity of the compounds for mycobacteria over mammalian cells.

Protocol:

-

Cell Seeding: Mammalian cells (e.g., Vero kidney cells or THP-1 human monocytic cells) are seeded into 96-well plates and incubated to allow for adherence.[1][5]

-

Compound Addition: The test compounds are serially diluted and added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is measured using a suitable reagent, such as MTT or resazurin, which is metabolically reduced by viable cells to produce a measurable colorimetric or fluorescent signal.

-

Calculation: The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve. The Selectivity Index (SI) is then determined by the ratio of IC50 (mammalian cells) to MIC (Mtb).

Drug Discovery and Evaluation Workflow

The preclinical evaluation of a new antitubercular agent follows a structured pipeline from initial screening to in vivo efficacy studies.

Caption: Preclinical discovery workflow for antitubercular agents.

This workflow highlights the iterative nature of lead optimization, where SAR studies continuously inform the design of new analogues.[2] Promising compounds must demonstrate not only potent in vitro activity but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles before advancing to costly and complex in vivo efficacy models.[2][7][3]

Conclusion and Future Directions

Early-stage research has firmly established indolcarboxamides as a compelling class of antitubercular agents. Lead compounds demonstrate nanomolar potency against Mtb, activity against resistant strains, and a clear mechanism of action through the inhibition of MmpL3.[1][3][5] The extensive SAR data provides a robust foundation for the rational design of next-generation candidates.

Future efforts will likely focus on:

-

Improving Physicochemical Properties: Mitigating the low aqueous solubility associated with highly lipophilic analogues to improve oral bioavailability.[2][7]

-

Broadening Spectrum: Further exploring the pan-mycobacterial activity of these compounds against non-tuberculous mycobacteria (NTM).[5][6]

-

Combination Therapy: Evaluating the synergistic potential of lead indolcarboxamides with existing first- and second-line TB drugs to shorten treatment duration and combat resistance.[3]

The continued development of this scaffold holds significant promise for delivering a novel, potent, and safe therapeutic to the global fight against tuberculosis.

References

- 1. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]

- 9. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

In Vitro Activity of NITD-349 Against Mycobacterium tuberculosis H37Rv: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of NITD-349, a potent indolcarboxamide anti-tubercular agent, against the virulent Mycobacterium tuberculosis H37Rv strain. The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.

Core Mechanism of Action

This compound is a bactericidal agent that targets the essential mycobacterial membrane protein Large 3 (MmpL3).[1][2][3] MmpL3 is a transporter protein crucial for the biosynthesis of the mycobacterial cell wall, specifically in the export of trehalose monomycolate (TMM), a key precursor to mycolic acids. By inhibiting MmpL3, this compound effectively disrupts cell wall formation.[1] Structural studies have revealed that this compound binds deep within the central transmembrane channel of MmpL3, targeting the proton relay pathway to block the protein's transport activity.[4][5] This direct inhibition of MmpL3 has been confirmed through various in vitro and whole-cell-based approaches.[6]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound inhibition of MmpL3.

Quantitative In Vitro Efficacy

This compound demonstrates potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. The following tables summarize the key quantitative data on its in vitro efficacy.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against M. tuberculosis H37Rv

| Parameter | Concentration | Reference(s) |

| MIC₅₀ (Minimum Inhibitory Concentration, 50%) | 23 nM | [2][3][7] |

| IC₅₀ (Inhibitory Concentration, 50%) | 56 ± 22 nM | [8] |

| MBC (Minimum Bactericidal Concentration) | 125 nM | [8][9] |

Table 2: Activity of this compound against Multidrug-Resistant (MDR) M. tuberculosis

| Parameter | Concentration Range | Reference(s) |

| MIC (against various MDR strains) | 0.04 - 0.08 µM | [7] |

| MIC₉₉ (against DS and DR clinical isolates) | ≤ 0.08 µM | [10] |

Bactericidal Activity and Kill Kinetics

This compound exhibits both concentration- and time-dependent bactericidal activity against replicating M. tuberculosis in vitro.[7] Kill kinetic analyses have shown a significant 3- to 4-log reduction in colony-forming units (CFU) within three days of treatment.[7] Interestingly, the bactericidal activity of this compound has been observed to be inoculum-dependent, with rapid sterilization of low-density cultures.[8][9]

Furthermore, studies have demonstrated a synergistic interaction between this compound and isoniazid (INH), a frontline anti-TB drug that also targets mycolic acid synthesis.[8][9] This combination not only enhances the rate of killing but also prevents the emergence of resistant mutants.[8][9]

Experimental Protocols

The following sections detail the methodologies used to determine the in vitro activity of this compound against M. tuberculosis H37Rv.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of compounds against M. tuberculosis H37Rv is the broth dilution method, often using a visual readout like the Microplate Alamar Blue Assay (MABA) or by measuring optical density.[11]

Workflow for MIC Determination:

Caption: Workflow for MIC determination.

For determining the MIC₅₀ against H37Rv, a pellet formation method can be utilized, where the MIC is defined as the minimum concentration required to inhibit 50% of bacterial growth after a 5-day incubation period.[7] For MDR strains, the MIC is often defined as the concentration needed to inhibit 99% of growth after 10 days.[7]

Kill Kinetic (Time-Kill) Assay

This assay is performed to evaluate the bactericidal or bacteriostatic effect of a compound over time.

-

Inoculum Preparation : An M. tuberculosis H37Rv culture is grown to the mid-log phase and then diluted to a standardized starting inoculum (e.g., ~1 x 10⁵ to 1 x 10⁷ CFU/mL).[7][8]

-

Drug Exposure : The bacterial suspension is incubated at 37°C in the presence of various concentrations of this compound (typically multiples of the MIC).[7]

-

CFU Enumeration : At specified time points (e.g., 0, 1, 3, 5, 7 days), aliquots are taken from each culture, serially diluted, and plated on solid agar medium (e.g., Middlebrook 7H11).[7][8]

-

Incubation and Counting : The plates are incubated for 3-4 weeks at 37°C, after which the colonies are counted to determine the number of viable bacteria (CFU/mL).[7][8]

Intracellular Activity Assay

The activity of this compound against intramacrophage M. tuberculosis is a critical measure of its potential efficacy.

-

Cell Culture and Infection : A suitable macrophage cell line (e.g., MonoMac-6) is cultured and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).[12][13]

-

Removal of Extracellular Bacteria : After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.[12][13]

-

Compound Treatment : The infected cells are then treated with different concentrations of this compound.[12]

-

Cell Lysis and CFU Enumeration : At desired time points, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated to determine the CFU count.[12]

Logical Flow of In Vitro Evaluation:

Caption: Logical flow of in vitro evaluation.

Conclusion

This compound is a highly potent inhibitor of M. tuberculosis H37Rv in vitro, with activity in the nanomolar range. Its specific targeting of MmpL3, a crucial component of the mycobacterial cell wall synthesis machinery, provides a clear mechanism of action. The compound demonstrates rapid, concentration-dependent bactericidal activity and is also effective against intracellular bacteria and multidrug-resistant strains. The synergistic activity with isoniazid further highlights its potential as a component of future combination therapies for tuberculosis. The detailed protocols provided herein serve as a guide for the continued investigation and development of this compound and other novel anti-tubercular agents.

References

- 1. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.org]

- 3. labshake.com [labshake.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis for the Inhibition of Mycobacterial MmpL3 by this compound and SPIRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. pak.elte.hu [pak.elte.hu]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for NITD-349

Audience: Researchers, scientists, and drug development professionals.

Introduction

NITD-349 is a potent indolcarboxamide inhibitor of the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), to the periplasmic space for the construction of the mycobacterial outer membrane. By inhibiting MmpL3, this compound effectively blocks cell wall biosynthesis, leading to bactericidal activity against both replicating and intramacrophage Mtb.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Mechanism of Action of this compound

This compound targets the proton relay pathway of MmpL3, disrupting the proton motive force required for the translocation of TMM.[2][3][4] This inhibition leads to the accumulation of TMM within the cytoplasm and prevents the formation of the essential mycolic acid layer in the cell wall, ultimately resulting in bacterial death.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various strains of M. tuberculosis.

| Strain | MIC Value | Notes |

| M. tuberculosis H37Rv | 23 nM (MIC₅₀) | Potent activity against the virulent reference strain.[1][5] |

| Multidrug-Resistant (MDR) Mtb | 0.04 - 0.08 µM | Active against various MDR clinical isolates.[1] |

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

-

This compound (stock solution in DMSO)

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80

-

Sterile 96-well microplates

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37°C)

-

Plate reader (optional, for OD measurements)

-

Middlebrook 7H11 agar plates (for CFU enumeration)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 1 µM to 0.5 nM).

-

Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%, including the drug-free control wells.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁵ CFU/mL in fresh Middlebrook 7H9 broth.

-

-

Inoculation and Incubation:

-

Inoculate each well of the 96-well plate containing the this compound dilutions with the prepared bacterial suspension.

-

Include a drug-free control (bacteria and DMSO) and a sterility control (broth only).

-

Seal the plates and incubate at 37°C for 5 to 7 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.

-

Visual inspection can be used to determine the MIC.

-

Alternatively, for a more quantitative assessment (MIC₅₀), a growth indicator like Resazurin can be added, or the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC₅₀ is the concentration that inhibits 50% of the bacterial growth compared to the drug-free control.[1]

-

Confirmation by Colony Forming Unit (CFU) Enumeration:

To confirm the bactericidal activity, an aliquot from each well can be plated on Middlebrook 7H11 agar.

-

After the incubation period, take an aliquot from the wells with this compound concentrations at and above the determined MIC.

-

Perform serial dilutions of the aliquots in fresh broth.

-

Plate the dilutions onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Enumerate the CFUs to determine the reduction in viable bacteria at different this compound concentrations. A 3- to 4-log reduction in CFU is indicative of bactericidal activity.[1]

Experimental Workflow

The following diagram illustrates the workflow for the this compound MIC assay.

Notes and Considerations

-

The bactericidal activity of this compound can be inoculum-dependent.[6][7] Higher initial bacterial densities may require higher concentrations of the compound for effective killing.

-

This compound has shown synergistic effects when combined with isoniazid (INH), another anti-tubercular agent that targets mycolic acid synthesis.[6][7][8] Combination studies may be relevant for further investigation.

-

For multidrug-resistant strains, a pellet formation method has been mentioned as an alternative for determining the MIC.[1] This may involve assessing the formation of a bacterial pellet at the bottom of the tube or well as an indicator of growth.

-

It is crucial to adhere to appropriate biosafety level (BSL-3) practices when working with Mycobacterium tuberculosis.

-

All experiments should be performed in triplicate to ensure reproducibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural Basis for the Inhibition of Mycobacterial MmpL3 by this compound and SPIRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Immunomart [immunomart.org]

- 6. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]

- 7. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Kill Kinetics of NITD-349 Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro bactericidal activity of NITD-349 against Mycobacterium tuberculosis (M. tuberculosis) using a time-kill kinetics assay.

Introduction

This compound is a potent indolcarboxamide inhibitor of the Mycobacterium tuberculosis mycolic acid transporter, MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is essential for the transport of trehalose monomycolate, a key precursor for the mycobacterial cell wall, making it a prime target for novel anti-tubercular agents.[1][2][3] this compound has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1] This document outlines the materials, methods, and data interpretation for determining the kill kinetics of this compound in vitro.

Principle of the Assay

A time-kill kinetics assay, also known as a time-kill curve, is a method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This is achieved by exposing a standardized inoculum of bacteria to a specific concentration of the drug and measuring the number of viable bacteria, typically as colony-forming units (CFU), at various time points. The resulting data provides insights into the rate and extent of bacterial killing.

Key Experimental Parameters

The bactericidal activity of this compound has been shown to be dependent on the initial inoculum size.[4][5][6] Therefore, careful control and documentation of the starting bacterial density are critical for reproducible results.

Data Summary

The following tables summarize the reported in vitro activity of this compound against M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against M. tuberculosis H37Rv

| Parameter | Concentration | Reference |

| MIC₅₀ (Minimum Inhibitory Concentration, 50%) | 23 nM (approximately 0.023 µM) | [7][8] |

| IC₅₀ (Inhibitory Concentration, 50%) | 56 ± 22 nM | [5] |

| MBC (Minimum Bactericidal Concentration) | 63 - 125 nM | [4][5][9] |

Note: The MIC is defined as the minimum concentration of the drug required to inhibit 50% of H37Rv growth after 5 days of incubation. The MBC is defined as the lowest concentration that results in a 3-log₁₀ reduction in CFU within a specified time (e.g., 14-21 days).[4][5][7]

Table 2: Time-Dependent Killing of M. tuberculosis H37Rv by this compound

| Treatment Concentration | Time Point | Log₁₀ CFU Reduction | Reference |

| >0.2 µM | 3 days | 3 - 4 | [7] |

| 125 nM | 7 days | Complete sterilization | [4][5][6] |

| 63 nM | 14 days | Complete sterilization | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for the in vitro kill kinetics assay.

Caption: Mechanism of action of this compound targeting MmpL3.

Caption: Experimental workflow for the in vitro kill kinetics assay.

Detailed Experimental Protocol

This protocol is based on established methods for determining the time-kill kinetics of anti-tubercular compounds.[4][5][6][10][11]

Materials

-

Mycobacterium tuberculosis H37Rv

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Middlebrook 7H10 agar supplemented with 10% OADC

-

Sterile culture tubes or flasks

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Spectrophotometer

-

Vortex mixer

-

Biosafety cabinet (BSL-3)

Procedure

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Adjust the culture to the desired starting inoculum density (e.g., OD₆₀₀ of 0.001 to 0.1, corresponding to approximately 10⁵ to 10⁷ CFU/mL).[4][5][6] The inoculum size should be kept consistent across experiments.

-

-

Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4][5]

-

Prepare serial dilutions of this compound in Middlebrook 7H9 broth to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all cultures, including the vehicle control, is consistent and low (e.g., 1%).[4][5]

-

-

Assay Setup:

-

In a biosafety cabinet, add the prepared M. tuberculosis inoculum to tubes or flasks containing the different concentrations of this compound.

-

Include a "no drug" control (vehicle control) containing the same final concentration of DMSO.

-

Include a "Day 0" control to determine the initial CFU count.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C.

-

At predetermined time points (e.g., Day 0, 1, 3, 7, 14, 21), remove an aliquot from each culture for CFU enumeration.

-

-

CFU Enumeration:

-

Perform ten-fold serial dilutions of each aliquot in fresh Middlebrook 7H9 broth or a suitable buffer.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto Middlebrook 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.[4][5][6]

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Data Analysis

-

Convert the CFU/mL values to log₁₀ CFU/mL.

-

Plot the mean log₁₀ CFU/mL (from replicate experiments) against time for each this compound concentration and the control.

-

Determine the log₁₀ reduction in CFU at each time point compared to the Day 0 count.

-

A compound is generally considered bactericidal if it produces a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL.

Combination Studies

This compound has been studied in combination with isoniazid (INH), a frontline anti-tubercular drug that also targets mycolic acid synthesis.[4][5] The combination has been shown to have an increased kill rate and prevent the emergence of resistant mutants.[4][5] The protocol described above can be adapted for combination studies by adding the second compound at a fixed concentration to the experimental setup.

Safety Precautions

All work with live M. tuberculosis must be performed in a BSL-3 laboratory by trained personnel following appropriate safety protocols. All materials and waste should be decontaminated according to institutional guidelines.

References

- 1. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for the Inhibition of Mycobacterial MmpL3 by this compound and SPIRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

Application Notes and Protocols for Using NITD-349 in a Macrophage Infection Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-349 is a potent and bactericidal indolcarboxamide that targets the Mycobacterium tuberculosis (Mtb) MmpL3 protein.[1] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall biosynthesis. By inhibiting MmpL3, this compound effectively disrupts cell wall formation, leading to bacterial death. Notably, this compound demonstrates activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb and is effective against bacteria residing within macrophages.[1][2] These characteristics make this compound a promising candidate for further investigation in preclinical and clinical settings.

These application notes provide detailed protocols for utilizing this compound in a macrophage infection model of tuberculosis, a critical in vitro system that mimics the intracellular niche of Mtb during human infection.

Mechanism of Action of this compound

This compound inhibits the MmpL3 transporter, which is a member of the Resistance-Nodulation-Division (RND) superfamily. MmpL3 functions as a proton-motive force (PMF) dependent antiporter, coupling the export of TMM from the cytoplasm to the periplasm with the import of protons. This process is vital for the synthesis of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall.

Structural studies have revealed that this compound binds deep within the transmembrane domain of MmpL3. This binding obstructs the proton relay pathway, a network of critical amino acid residues (including Asp-Tyr pairs) that facilitates proton translocation. By blocking this proton channel, this compound effectively shuts down the energy source for TMM transport, leading to the accumulation of TMM in the cytoplasm and the cessation of cell wall biosynthesis, ultimately resulting in bacterial cell death.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Value | Mtb Strain | Reference |

| MIC₅₀ | 23 nM | H37Rv | [1][3] |

| MIC Range (MDR-TB) | 0.04 - 0.08 µM | Clinical Isolates | [1][2] |

Table 2: Intracellular Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| Intracellular Activity | Macrophages | Active against intramacrophage Mtb | [1][2] |

| EC₅₀ (Intracellular) | THP-1 / RAW 264.7 | Not explicitly reported in reviewed literature. Recommend empirical determination. | |

| CC₅₀ (Cytotoxicity) | THP-1 | Not explicitly reported in reviewed literature. Reported to have a selectivity index of >1000. | [4] |

| CC₅₀ (Cytotoxicity) | RAW 264.7 | Not explicitly reported in reviewed literature. |

Note: While specific EC₅₀ and CC₅₀ values for this compound in macrophage models were not found in the reviewed literature, the high selectivity index suggests low cytotoxicity at effective concentrations. It is recommended to determine these values experimentally using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of Intracellular Activity of this compound in a THP-1 Macrophage Infection Model

This protocol describes a method to assess the efficacy of this compound against M. tuberculosis residing within THP-1 human monocytic cells.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis H37Rv (or other strain of interest)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound (stock solution in DMSO)

-

96-well clear-bottom white plates

-

Sterile PBS

-

Luciferase-based bacterial viability reagent (e.g., BacTiter-Glo™) or materials for Colony Forming Unit (CFU) enumeration (7H10 agar plates)

-

Luminometer or plate reader

Procedure:

-

THP-1 Cell Culture and Differentiation:

-

Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 with 10% FBS.

-

Differentiate monocytes into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. After incubation, wash the cells gently with pre-warmed PBS to remove non-adherent cells and replace with fresh, PMA-free medium.

-

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Pellet the bacteria by centrifugation and wash twice with sterile PBS.

-

Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics.

-

Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times or by brief sonication.

-

-

Macrophage Infection:

-

Remove the medium from the differentiated THP-1 cells.

-

Infect the macrophages with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1-10 bacteria per macrophage.

-

Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

-

After the incubation, aspirate the inoculum and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Add 100 µL of fresh RPMI-1640 with 10% FBS to each well.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS. It is recommended to test a concentration range that brackets the in vitro MIC₅₀ (e.g., 0.01 to 10 µM).

-

Add the diluted this compound to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

-

Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Intracellular Bacterial Viability:

-

Luminescence-based Assay:

-

Lyse the macrophages according to the manufacturer's protocol for the luciferase reagent.

-

Add the luciferase reagent and measure luminescence using a luminometer.

-

Calculate the percentage of bacterial growth inhibition relative to the vehicle control.

-

-

CFU Enumeration:

-

Lyse the macrophages with 0.1% saponin or Triton X-100 in sterile water for 10 minutes.

-

Perform serial dilutions of the cell lysates in 7H9 broth.

-

Plate the dilutions on 7H10 agar plates and incubate at 37°C for 3-4 weeks.

-

Count the colonies to determine the number of viable intracellular bacteria.

-

-

Data Analysis:

-

Plot the percentage of inhibition or log₁₀ CFU reduction against the concentration of this compound.

-

Determine the EC₅₀ (the concentration that inhibits 50% of intracellular bacterial growth) using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay of this compound on Macrophages

This protocol details a method to evaluate the cytotoxicity of this compound on THP-1 or RAW 264.7 macrophage cell lines using a resazurin-based assay.

Materials:

-

THP-1 or RAW 264.7 cells

-

Appropriate culture medium (RPMI-1640 for THP-1, DMEM for RAW 264.7) with 10% FBS

-

PMA (for THP-1 differentiation)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Lysis buffer (e.g., 1% Triton X-100) as a positive control for cytotoxicity

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Differentiation (for THP-1):

-

Seed THP-1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

For THP-1 cells, differentiate with PMA as described in Protocol 1. For RAW 264.7 cells, allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium. Use the same concentration range as in the intracellular activity assay.

-

Remove the medium from the cells and add the diluted this compound.

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity (lysis buffer).

-

Incubate for the same duration as the infection assay (e.g., 3-5 days) at 37°C in a 5% CO₂ incubator.

-

-

Resazurin Assay:

-

Add resazurin solution to each well to a final concentration of 10% (v/v).

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the concentration of this compound.

-

Determine the CC₅₀ (the concentration that reduces cell viability by 50%) using a non-linear regression analysis.

Conclusion

This compound is a highly promising anti-tuberculosis compound with a well-defined mechanism of action and potent bactericidal activity. The provided protocols offer a robust framework for researchers to evaluate the intracellular efficacy and cytotoxicity of this compound in a physiologically relevant macrophage infection model. These assays are essential for the continued development of this compound and other novel anti-TB drug candidates.

References

Application Notes and Protocols for NITD-349 Administration in a Mouse Model of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of NITD-349, a potent inhibitor of Mycobacterium tuberculosis (Mtb), in a murine model of tuberculosis. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is a promising anti-tubercular agent belonging to the indolcarboxamide class of compounds. It exhibits potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The primary mechanism of action of this compound is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter responsible for exporting trehalose monomycolate (TMM), an essential precursor for the mycobacterial cell wall.[1][2][3][4] By disrupting the proton motive force utilized by MmpL3, this compound effectively blocks cell wall biosynthesis, leading to bacterial cell death.[2][3]

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in both acute and chronic mouse models of tuberculosis. The following tables summarize the key quantitative data from these studies, demonstrating the dose-dependent reduction in bacterial burden in the lungs of infected mice.

Table 1: Efficacy of this compound in an Acute Tuberculosis Mouse Model

| Treatment Group | Dosage (mg/kg, oral, daily) | Treatment Duration | Mean Log10 CFU Reduction in Lungs (compared to untreated control) |

| This compound | 12.5 | 4 weeks | 0.9[1][5] |

| This compound | 50 | 4 weeks | 3.4[1][5] |

Table 2: Efficacy of this compound in a Chronic (Established) Tuberculosis Mouse Model

| Treatment Group | Dosage (mg/kg, oral, daily) | Treatment Duration | Mean Log10 CFU Reduction in Lungs |

| This compound | 100 | 2 weeks | 1.10[1] |

| Rifampicin (control) | 10 | 2 weeks | 1.29[1] |

| Ethambutol (control) | 100 | 2 weeks | 0.75[1] |

| This compound | 100 | 4 weeks | 2.38[5] |

Signaling Pathway and Mechanism of Action

This compound targets and inhibits the function of MmpL3, a transmembrane protein essential for the biosynthesis of the mycobacterial cell wall. The following diagram illustrates the mechanism of action.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

MmpL3 Inhibition Assay Using NITD-349: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and other mycobacterial species. It plays a crucial role in the biosynthesis of the unique and protective mycobacterial cell wall by translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The essential nature of MmpL3 makes it a prime target for the development of novel anti-tuberculosis drugs. NITD-349 is a potent inhibitor of MmpL3, demonstrating significant bactericidal activity against M. tuberculosis. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against MmpL3.

Mechanism of MmpL3 and Inhibition by this compound

MmpL3 functions as a proton-motive force (PMF)-dependent antiporter, coupling the influx of protons to the efflux of TMM from the cytoplasm to the periplasm. This transport is a critical step in the pathway that supplies mycolic acids for the formation of trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan complex, which are essential components of the mycobacterial outer membrane.

This compound exerts its inhibitory effect by binding deep within the central transmembrane channel of MmpL3. This binding physically obstructs the proton relay pathway, a series of critical amino acid residues including Asp645, which is essential for the proton translocation that drives the transport of TMM. By blocking this proton channel, this compound effectively shuts down the transport of TMM, leading to its accumulation in the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately resulting in bacterial cell death.[1][2]

Mechanism of MmpL3 Inhibition by this compound

Caption: Inhibition of MmpL3-mediated TMM transport by this compound.

Quantitative Data for this compound

The following table summarizes key quantitative metrics for the activity of this compound against MmpL3 and M. tuberculosis.

| Parameter | Value | Species | Reference |

| MIC50 | 23 nM | M. tuberculosis H37Rv | [3] |

| MIC | 0.05 µM | M. tuberculosis | [4] |

| Kd | 0.05 µM | Purified MmpL3 | [5] |

Experimental Protocols

Whole-Cell [14C]-Acetate Radiolabeling and Lipid Analysis

This assay assesses the inhibition of MmpL3 by monitoring the accumulation of its substrate, TMM, and the corresponding decrease in TDM in whole mycobacterial cells.

Workflow for Radiolabeling Assay

Caption: Workflow of the whole-cell radiolabeling assay for MmpL3 inhibition.

Materials:

-

Mycobacterium species (e.g., M. tuberculosis H37Rv or M. smegmatis)

-

7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80

-

This compound stock solution in DMSO

-

[1,2-14C]-acetic acid (specific activity ~50-60 mCi/mmol)

-

Chloroform

-

Methanol

-

Silica gel TLC plates

-

TLC developing chamber

-

Phosphorimager system

Protocol:

-

Culture Preparation: Grow mycobacterial cultures in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Inhibitor Treatment and Radiolabeling:

-

Aliquot the culture into sterile tubes.

-

Add this compound to the desired final concentrations (a concentration range bracketing the MIC is recommended). Include a DMSO-only vehicle control.

-

Add [1,2-14C]-acetic acid to a final concentration of 0.5-1.0 µCi/mL.

-

Incubate the cultures with shaking at 37°C. Incubation times may vary: 3 hours for M. smegmatis or 24 hours for M. tuberculosis.[6]

-

-

Cell Harvesting and Lipid Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Extract total lipids by adding a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. Vortex vigorously and incubate with shaking overnight.

-

Centrifuge to pellet the cell debris. Collect the supernatant containing the lipid extract.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Thin Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform.

-

Spot equal amounts of the lipid extracts (normalized by the initial culture OD or total radioactivity) onto a silica gel TLC plate.

-

Develop the TLC plate in a chamber pre-saturated with a solvent system suitable for separating TMM and TDM. A common solvent system is chloroform:methanol:water (20:4:0.5, v/v/v).[7]

-

-

Analysis:

-

Dry the TLC plate and expose it to a phosphor screen.

-

Image the screen using a phosphorimager.

-

Quantify the radioactivity of the spots corresponding to TMM and TDM using densitometry software.

-

Calculate the ratio of TMM to TDM for each treatment condition. Inhibition of MmpL3 will result in an increase in the TMM/TDM ratio compared to the vehicle control.

-

Flow Cytometry-Based Competition Binding Assay

This assay measures the ability of this compound to compete with a fluorescently labeled probe for binding to MmpL3 in whole mycobacterial cells.

Materials:

-

Mycobacterium smegmatis strain overexpressing MmpL3 (e.g., MsmegΔmmpL3/pMVGH1-mmpL3tb)

-

7H9 broth with appropriate supplements and antibiotics

-

Fluorescent MmpL3 binding probe (e.g., "North 114")

-

This compound stock solution in DMSO

-

PBS with 0.05% Tween 80 (PBST)

-

Flow cytometer

Protocol:

-

Culture Preparation: Grow the M. smegmatis MmpL3 overexpression strain to mid-log phase.

-

Competition Binding:

-

Harvest the cells by centrifugation and wash twice with PBST.

-

Resuspend the cells in fresh 7H9 broth.

-

In a 96-well plate, co-incubate the cells with a fixed concentration of the fluorescent probe (e.g., 2 µM of "North 114") and serial dilutions of this compound. Include a control with the probe only and an unstained control.

-

Incubate for 1 hour at 37°C with shaking.

-

-

Cell Preparation for Flow Cytometry:

-

Wash the cells twice with PBST to remove unbound probe and inhibitor.

-

Resuspend the cells in PBST.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the mycobacterial population based on forward and side scatter.

-

Measure the mean fluorescence intensity (MFI) of the gated population for each sample.

-

-

Data Analysis:

-

Calculate the percentage of probe displacement for each concentration of this compound relative to the MFI of the probe-only control.

-

Plot the percentage of displacement against the concentration of this compound to determine the IC50 value.

-

In Vitro MmpL3 Inhibition Assay using Purified Protein

This assay directly measures the interaction of this compound with purified MmpL3 protein.

Protocol for MmpL3 Purification (Abbreviated):

-